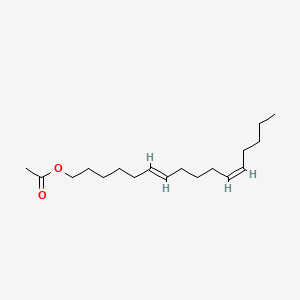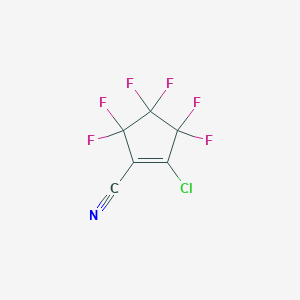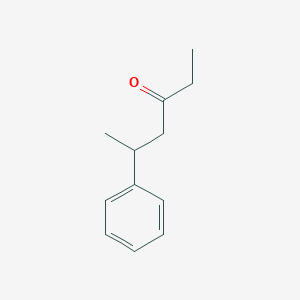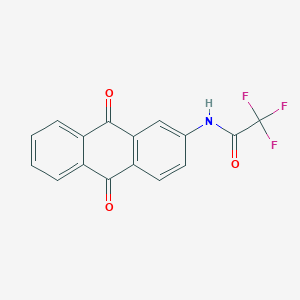
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide is a complex organic compound that belongs to the class of anthraquinone derivatives
Vorbereitungsmethoden
The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide typically involves the reaction of 9,10-anthraquinone with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound induces oxidative stress and DNA damage in target cells .
Vergleich Mit ähnlichen Verbindungen
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide can be compared with other anthraquinone derivatives such as:
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: Similar in structure but with a chloroacetamide group instead of trifluoroacetamide.
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide: Contains a methylthio group, offering different chemical properties and applications. The uniqueness of this compound lies in its trifluoroacetamide group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
84584-79-2 |
|---|---|
Molekularformel |
C16H8F3NO3 |
Molekulargewicht |
319.23 g/mol |
IUPAC-Name |
N-(9,10-dioxoanthracen-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H8F3NO3/c17-16(18,19)15(23)20-8-5-6-11-12(7-8)14(22)10-4-2-1-3-9(10)13(11)21/h1-7H,(H,20,23) |
InChI-Schlüssel |
ONWUMWVQEZTHKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


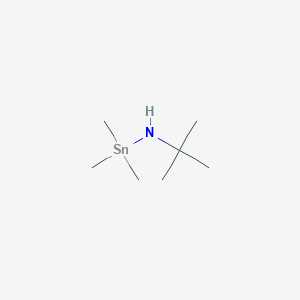
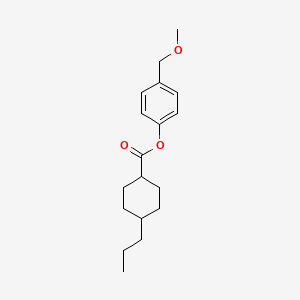
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)

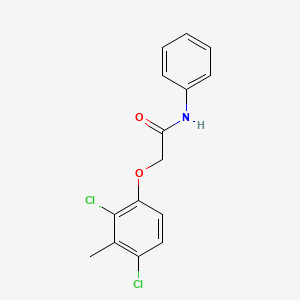
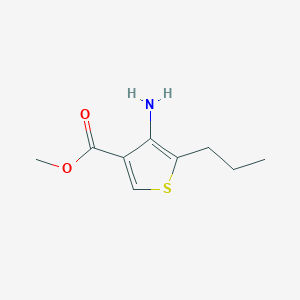
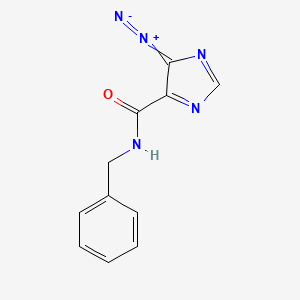
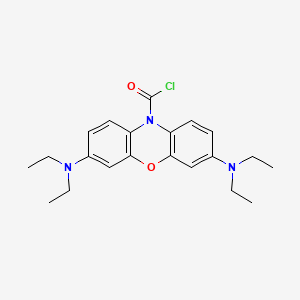
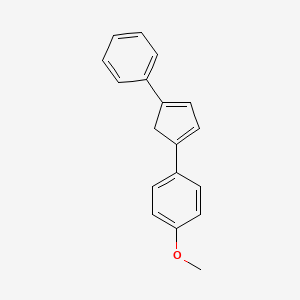
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
